Lipophilicity Shift Drives Membrane Partitioning Differences
The target compound exhibits a measured/predicted octanol-water partition coefficient (LogP) of 6.5–6.72 [1], compared with 2.54–2.61 for 4-methylquinoline (lepidine, CAS 491-35-0), which lacks the 2-octyl substituent [2]. This represents a LogP difference of 3.9–4.1 units. This difference substantially exceeds that between 4-methyl-2-octylquinoline (LogP 6.5) and 2-octylquinoline (LogP 6.1), where the delta is only 0.4 units [3].
| Evidence Dimension | Lipophilicity (LogP / octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP: 6.5 (Molaid predicted), 6.72 (ChemSpider ACD/LogP) |
| Comparator Or Baseline | 4-Methylquinoline: LogP 2.54–2.61 (ACD/LogP and XLogP3); 2-Octylquinoline: LogP 6.1 (Molaid predicted) |
| Quantified Difference | ΔLogP (vs 4-methylquinoline) = 3.9–4.1 units; ΔLogP (vs 2-octylquinoline) = 0.4 units |
| Conditions | Predicted values using ACD/Labs Percepta (ChemSpider) and Molaid calculation; 4-methylquinoline values confirmed by ACD/Labs and NIST Webbook |
Why This Matters
A ΔLogP of ~4 units predicts a roughly 10,000-fold difference in membrane partitioning, meaning that 4-methyl-2-octylquinoline will exhibit drastically different cellular uptake, tissue distribution, and off-target binding profiles compared to 4-methylquinoline, making it irreplaceable in studies requiring high lipophilicity drug candidates.
- [1] Molaid Chemical Database. 4-Methyl-2-octylquinoline (CAS 138480-50-9). LogP 6.5. https://www.molaid.com/MS_187581 View Source
- [2] NIST Mass Spectrometry Data Center. Quinoline, 4-methyl-; LogP 2.61. NIST Webbook. https://webbook.nist.gov/cgi/cbook.cgi?ID=491-35-0 View Source
- [3] Molaid Chemical Database. 2-Octylquinoline (CAS 65018-37-3). LogP 6.1. https://www.molaid.com/MS_17274487 View Source
